molecular formula C11H11N3O2 B1387499 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide CAS No. 1171808-03-9

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide

Cat. No.: B1387499
CAS No.: 1171808-03-9
M. Wt: 217.22 g/mol
InChI Key: LIGMVENSDPDKRV-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide typically involves the reaction of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-6-9(10(15)13-12)7-4-2-3-5-8(7)11(14)16/h2-6H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGMVENSDPDKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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